N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a relatively new chemical compound that has gained significant attention in scientific research
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)9-10-14(26-3)16(15)27-18(20)19-17(22)11-5-7-12(8-6-11)21(23)24/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJMZLWBRPZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the condensation of 3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide: Contains an oxochromene moiety instead of a benzamide moiety.
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide: Features a phenoxyacetamide group instead of a nitrobenzamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a benzothiazole ring, an ethyl group, methoxy substituents, and a nitrobenzamide moiety, which contribute to its unique properties and biological interactions.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 868370-31-4 |
Structural Features
The compound's structural features include:
- Benzothiazole Ring : A heterocyclic structure that contributes to the compound's biological activity.
- Methoxy Groups : These groups enhance solubility and may influence the compound's interaction with biological targets.
- Nitro Group : The presence of a nitro group is often associated with increased reactivity and potential biological effects.
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis. For instance, it has been shown to inhibit certain kinases related to cancer cell growth.
- Anticancer Properties : Preliminary studies suggest that this compound possesses anticancer activity by inducing apoptosis in various cancer cell lines through the modulation of signaling pathways.
- Antimicrobial Activity : Some derivatives of benzothiazole compounds are known for their antimicrobial properties. This compound may exhibit similar effects against a range of pathogens.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Enzyme Inhibition Assay : In vitro assays demonstrated that this compound inhibits the activity of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition suggests potential applications in cancer therapy.
Comparative Analysis
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between benzothiazole precursors and nitrobenzamide derivatives. For example, analogous compounds are synthesized by refluxing intermediates (e.g., substituted benzaldehydes or amines) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures (e.g., 80–100°C) to enhance reaction kinetics while avoiding decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or methanol facilitates crystallization .
- Catalyst use : Glacial acetic acid or pyridine can accelerate amide bond formation and suppress side reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To verify the Z-configuration of the benzothiazole-idene moiety and assess methoxy group positions (¹H and ¹³C NMR) .
- HPLC : For purity assessment (>95% purity threshold recommended) and detection of by-products (e.g., unreacted nitrobenzamide precursors) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity assays for benzothiazole derivatives?
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:
- Comparative analysis : Benchmark activity against structurally similar compounds (e.g., IC50 values of related benzothiazoles in antimicrobial or anticancer assays) .
- Assay standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments under controlled conditions (pH, temperature, and solvent concentration) .
- Structural validation : Confirm that discrepancies are not due to impurities or stereochemical variations (e.g., E/Z isomerism) via X-ray crystallography or NOESY NMR .
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound?
Mechanistic studies require a combination of in silico and in vitro approaches:
- Computational docking : Predict binding affinity to biological targets (e.g., PFOR enzyme or kinase domains) using software like AutoDock or Schrödinger .
- Enzyme inhibition assays : Directly measure activity against purified targets (e.g., anaerobic metabolism enzymes) under controlled redox conditions .
- Metabolomic profiling : Track cellular metabolite changes (via LC-MS) to identify pathways affected by the compound .
Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining bioactivity?
Rational design strategies include:
- Functional group substitution : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (e.g., via treatment with HCl in methanol) .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to modulate bioavailability .
Data Contradiction Analysis
Q. How should conflicting solubility data for benzothiazole derivatives be resolved?
Discrepancies often stem from solvent polarity or measurement techniques. Resolve by:
- Standardized protocols : Use USP methods for solubility testing in buffers (pH 1.2–7.4) and organic solvents .
- Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) to identify optimal solvents .
Q. Why do biological activities vary across structurally similar analogs?
Variations arise from subtle structural differences (e.g., methoxy vs. ethoxy groups) affecting target interactions. Address by:
- SAR studies : Systematically modify substituents (e.g., alkyl chain length on the benzothiazole ring) and correlate changes with activity trends .
- Crystallographic data : Compare X-ray structures of analogs bound to targets (e.g., enzyme active sites) to identify critical binding motifs .
Methodological Tables
| Synthetic Optimization Parameters | Key Considerations | References |
|---|---|---|
| Solvent polarity | Ethanol > DMF for crystallization | |
| Reaction time | 4–8 hours for complete conversion | |
| Catalyst concentration | 5–10 mol% acetic acid |
| Biological Assay Design | Best Practices | References |
|---|---|---|
| Cell line selection | Use target-specific lines (e.g., MCF-7 for breast cancer) | |
| IC50 determination | Triplicate measurements with positive/negative controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
